molecular formula C5H3BrO2 B1334072 4-Bromo-2-furaldehyde CAS No. 21921-76-6

4-Bromo-2-furaldehyde

Cat. No. B1334072
Key on ui cas rn: 21921-76-6
M. Wt: 174.98 g/mol
InChI Key: MRGBBKQOSUHKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07265246B2

Procedure details

Prepare a solution of 4-bromo-2-formylfuran (3.7 g, 21.1 mmol) in 1,2-dimethoxyethane (148 mL). Add phenyl boronic acid (5.16 g, 42.3 mmol), K2CO3 (31.6 mL, 63.4 mmol), Pd2(dba)3 (660 mg, 0.63 mmol), and PPh3 (670 mg, 2.5 mmol). Stir the reaction mixture under nitrogen for 10 minutes at room temperature. After 10 minutes, heat the mixture to 80° C. for 3 days. Wash the reaction mixture with brine (30 mL), dry (Na2SO4), filter, and concentrate. Perform flash chromatography on silica gel eluting with 1:1 hex/ethyl acetate to afford the title compound (1.5 g) as a brown liquid. 1H NMR (CDCl3) δ 9.71 (s, 1H), 7.97 (s, 1H), 6.82-7.55 (m, 6H).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
148 mL
Type
solvent
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step Two
Name
Quantity
31.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
670 mg
Type
reactant
Reaction Step Four
Quantity
660 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[O:5][CH:6]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C([O-])([O-])=O.[K+].[K+].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>COCCOC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH:7]([C:4]1[O:5][CH:6]=[C:2]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:3]=1)=[O:8] |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
BrC=1C=C(OC1)C=O
Name
Quantity
148 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
5.16 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
Quantity
31.6 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
670 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Five
Name
Quantity
660 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture under nitrogen for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
heat the mixture to 80° C. for 3 days
Duration
3 d
WASH
Type
WASH
Details
Wash the reaction mixture with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)C=1OC=C(C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.